2-chloro-N-({3-[2-(morpholin-4-yl)ethoxy]phenyl}methyl)pyridine-4-carboxamide
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Overview
Description
2-chloro-N-({3-[2-(morpholin-4-yl)ethoxy]phenyl}methyl)pyridine-4-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyridine ring substituted with a carboxamide group, a chloro substituent, and a phenyl group linked to a morpholine moiety via an ethoxy bridge. The unique structure of this compound allows it to participate in diverse chemical reactions and exhibit significant biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-({3-[2-(morpholin-4-yl)ethoxy]phenyl}methyl)pyridine-4-carboxamide typically involves multiple steps:
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Formation of the Intermediate: : The initial step involves the preparation of an intermediate compound, such as 3-[2-(morpholin-4-yl)ethoxy]benzaldehyde. This can be achieved by reacting 3-hydroxybenzaldehyde with 2-(morpholin-4-yl)ethanol in the presence of a suitable catalyst.
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Coupling Reaction: : The intermediate is then subjected to a coupling reaction with 2-chloropyridine-4-carboxylic acid chloride. This step usually requires a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
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Final Product Formation: : The resulting product is purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
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Substitution Reactions:
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Oxidation and Reduction: : The compound can participate in oxidation and reduction reactions, particularly involving the morpholine moiety and the phenyl ring.
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Hydrolysis: : The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products
Substitution Products: Various substituted pyridine derivatives.
Oxidation Products: Oxidized forms of the phenyl ring or morpholine moiety.
Reduction Products: Reduced forms of the carboxamide group.
Hydrolysis Products: Corresponding carboxylic acids and amines.
Scientific Research Applications
Chemistry
In chemistry, 2-chloro-N-({3-[2-(morpholin-4-yl)ethoxy]phenyl}methyl)pyridine-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it valuable for creating libraries of compounds for screening in drug discovery.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its structure suggests it may interact with specific biological targets, making it a candidate for developing new therapeutic agents.
Medicine
In medicine, the compound is investigated for its potential to treat various diseases. Its unique structure allows it to interact with enzymes, receptors, and other proteins, potentially leading to the development of new drugs.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 2-chloro-N-({3-[2-(morpholin-4-yl)ethoxy]phenyl}methyl)pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(phenylmethyl)pyridine-4-carboxamide: Lacks the morpholine and ethoxy groups, resulting in different chemical and biological properties.
N-({3-[2-(morpholin-4-yl)ethoxy]phenyl}methyl)pyridine-4-carboxamide:
2-chloro-N-({3-[2-(piperidin-4-yl)ethoxy]phenyl}methyl)pyridine-4-carboxamide: Contains a piperidine ring instead of morpholine, leading to different biological interactions.
Uniqueness
The presence of the morpholine moiety and the chloro substituent in 2-chloro-N-({3-[2-(morpholin-4-yl)ethoxy]phenyl}methyl)pyridine-4-carboxamide provides unique chemical reactivity and biological activity compared to similar compounds. These features make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-chloro-N-[[3-(2-morpholin-4-ylethoxy)phenyl]methyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O3/c20-18-13-16(4-5-21-18)19(24)22-14-15-2-1-3-17(12-15)26-11-8-23-6-9-25-10-7-23/h1-5,12-13H,6-11,14H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRAOTCNTFMSOQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC=CC(=C2)CNC(=O)C3=CC(=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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